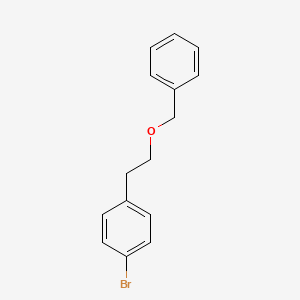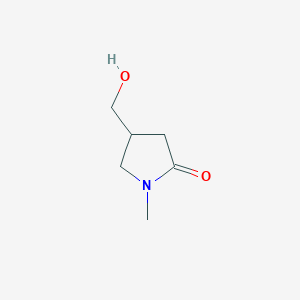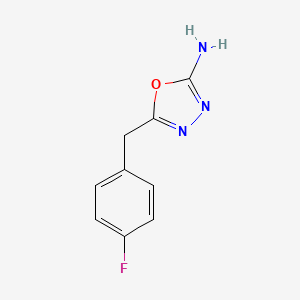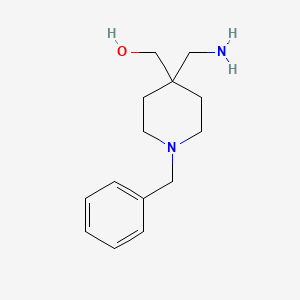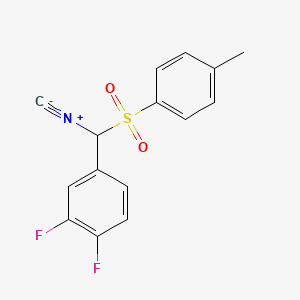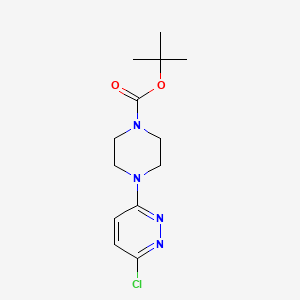
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (TBFPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, a group of compounds that are known for their ability to interact with various biological systems. TBFPC has been studied in the context of drug development, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis Processes and Intermediates
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in producing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis involves a series of steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target product (Chen Xin-zhi, 2011).
Stereoselective Syntheses
Stereoselective syntheses of substituted tert-butyl piperidine carboxylates, including tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, are achieved through reactions with L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction. This process is pivotal for creating specific isomers of these compounds (V. Boev et al., 2015).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A synthesis method has been established for this compound, which involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method is significant for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Polyamides and Polymer Synthesis
Compounds derived from tert-butylcatechol, like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, are used to synthesize polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films, highlighting their utility in polymer chemistry (S. Hsiao et al., 2000).
Antibacterial Agents
Some tert-butyl piperidine carboxylates, like fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been synthesized and tested for their antibacterial activities. Such compounds show promise as therapeutic agents due to their potent in vitro and in vivo activities (D. Bouzard et al., 1992).
Enantioselective Synthesis
Enantioselective synthesis is another application, as demonstrated by the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists. This synthesis involves a key iodolactamization step (C. Campbell et al., 2009).
Novel Chiral Auxiliary
2-Oxoimidazolidine-4-carboxylate, used as a chiral auxiliary, is vital for kinetic resolution and stereospecific amination, showing its application in synthesizing enantiomerically pure compounds (H. Kubota et al., 1994).
Propiedades
IUPAC Name |
tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620612 | |
| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934536-09-1 | |
| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





